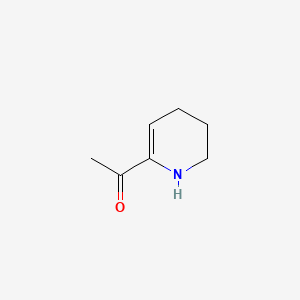

2-Acetyl-1,4,5,6-tetrahydropyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

2-Acetyl-1,4,5,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C7H11NO. It is known for its distinct aroma, often described as resembling the smell of freshly baked bread or popcorn. This compound is a key flavor component in various food products and is also of interest in the field of organic chemistry due to its unique structure and reactivity .

準備方法

Synthetic Routes and Reaction Conditions

2-Acetyl-1,4,5,6-tetrahydropyridine can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with acetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process typically includes steps such as distillation and crystallization to isolate and purify the compound .

化学反応の分析

Types of Reactions

2-Acetyl-1,4,5,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines and tetrahydropyridines, which have applications in pharmaceuticals and agrochemicals .

科学的研究の応用

2-Acetyl-1,4,5,6-tetrahydropyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its role in biological systems, particularly in relation to its aroma and flavor properties.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is utilized in the food industry as a flavoring agent and in the production of fragrances

作用機序

The mechanism of action of 2-Acetyl-1,4,5,6-tetrahydropyridine involves its interaction with olfactory receptors in the nasal cavity, which leads to the perception of its characteristic aroma. On a molecular level, the compound’s structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .

類似化合物との比較

Similar Compounds

2-Acetyl-1-pyrroline: Another compound known for its strong aroma, often found in cooked rice and bread.

6-Acetyl-2,3,4,5-tetrahydropyridine: Similar in structure and aroma, commonly found in baked goods.

2-Propionyl-1-pyrroline: Shares similar olfactory properties and is used in flavoring applications

Uniqueness

2-Acetyl-1,4,5,6-tetrahydropyridine is unique due to its specific structural arrangement, which contributes to its distinct aroma profile. Its ability to undergo a variety of chemical reactions also makes it a versatile compound in synthetic chemistry .

特性

CAS番号 |

25343-57-1 |

|---|---|

分子式 |

C7H11NO |

分子量 |

125.17 g/mol |

IUPAC名 |

1-(1,2,3,4-tetrahydropyridin-2-yl)ethanone |

InChI |

InChI=1S/C7H11NO/c1-6(9)7-4-2-3-5-8-7/h3,5,7-8H,2,4H2,1H3 |

InChIキー |

AHPCQXAENSRYAS-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CCCCN1 |

正規SMILES |

CC(=O)C1CCC=CN1 |

同義語 |

6-acetyl-1,2,3,4-tetrahydropyridine 6-ATHP cpd |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism behind the formation of 2-Acetyltetrahydropyridine in food?

A1: 2-Acetyltetrahydropyridine primarily forms through the Maillard reaction. [, , ] This complex sequence of reactions occurs between reducing sugars, such as glucose, and amino acids, specifically proline in the case of ATHP.

Q2: Which specific intermediates are crucial for the formation of ATHP in the Maillard reaction?

A2: Research has identified 1-pyrroline and hydroxy-2-propanone as key intermediates in ATHP formation. [] Additionally, 2-(1-hydroxy-2-oxo-propyl)pyrrolidine has been identified as a key precursor, with boiling this compound in aqueous solution leading to significant ATHP generation. [, ]

Q3: Can the choice of sugar influence ATHP formation?

A3: While glucose is commonly studied, the type of sugar can influence the yield and profile of Maillard reaction products. [] Further research is needed to ascertain the specific influence of different sugars on ATHP formation.

Q4: How does the heating method impact ATHP formation?

A4: The heating method significantly impacts aroma compound formation. Studies have shown that high hydrostatic pressure processing can minimize ATHP formation while enhancing other Maillard products. [] In contrast, dry-heating and aqueous heating generate different profiles of ATHP and related odorants. []

Q5: In which food products is 2-Acetyltetrahydropyridine most commonly found?

A5: ATHP significantly contributes to the aroma of various thermally processed foods, including:

- Popcorn: Identified as one of the primary odorants. []

- Corn Tortillas & Chips: Identified as a major volatile component. [, ]

- Wheat Bread Crust: Present alongside its analog, 2-acetyl-1-pyrroline. []

- Roasted Duck Liver: Identified as a key aroma compound. []

- Oat Pastry: Significantly increases in concentration during the toasting process. [, ]

- Roasted Peanuts: Identified along with its analog, 2-propionyl-1-pyrroline. []

Q6: Does the presence of other compounds influence the perception of the "roasty" aroma attributed to ATHP?

A6: Yes, the overall aroma profile results from the complex interplay of multiple odor-active compounds. For example, in popcorn, ATHP acts synergistically with 2-acetyl-1-pyrroline, (E,E)-2,4-decadienal, and 2-furfurylthiol to create the characteristic aroma. [] Similarly, in oat pastry, vanillin, 3-(methylthio)propanal, and other potent odorants contribute to the overall sensory experience. []

Q7: What is the molecular formula and weight of 2-Acetyltetrahydropyridine?

A7: The molecular formula of ATHP is C7H11NO, and its molecular weight is 125.17 g/mol.

Q8: Does 2-Acetyltetrahydropyridine exist in different isomeric forms?

A8: Yes, ATHP exists as a mixture of two tautomers, which are isomers that can interconvert by relocating a hydrogen atom and a double bond. [] These tautomers exhibit distinct aroma characteristics and chromatographic behavior.

Q9: How can the structure of ATHP be confirmed?

A9: Spectroscopic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared Spectroscopy (GC-IR) are routinely employed to identify and confirm the structure of ATHP. [] High-resolution mass spectrometry can further differentiate the tautomers and provide unambiguous structure assignments. []

Q10: Can microorganisms produce 2-Acetyltetrahydropyridine, and if so, which ones?

A10: Yes, certain microorganisms found in food and beverages can produce ATHP. These include:

- Brettanomyces Yeast: Specifically Brettanomyces bruxellensis is known to produce ATHP, potentially from lysine, and contribute to mousy off-flavor in wine. [, , , ]

- Lactobacillus Bacteria: Several Lactobacillus species, particularly heterofermentative ones, are implicated in ATHP production in wine and other fermented products. [, , ]

Q11: What conditions favor microbial production of ATHP in wine?

A11: Several factors can influence microbial ATHP production in wine:

- Presence of Precursors: The availability of lysine, ornithine, ethanol, and fermentable carbohydrates like fructose can stimulate ATHP production by certain microbes. [, ]

- Microbial Species and Strain: The specific species and even strain of Lactobacillus and Brettanomyces can significantly impact the amount of ATHP produced. [, ]

Q12: How does the presence of ATHP affect the quality of wine?

A13: ATHP, along with other N-heterocycles like 2-ethyltetrahydropyridine (ETPY) and 2-acetyl-1-pyrroline (ACPY), contributes to a sensory defect in wine known as "mousy" off-flavor. [, ] This off-flavor is considered undesirable and can negatively impact wine quality.

Q13: Are there methods to control or prevent the formation of ATHP by microorganisms in wine?

A13: Winemakers employ various strategies to mitigate the risk of ATHP formation:

- Microbial Control: Careful selection of malolactic fermentation starter cultures with low ATHP-producing potential can minimize the risk. []

- Monitoring and Early Detection: Early detection of Brettanomyces contamination through methods like PCR can enable timely interventions to prevent spoilage. []

Q14: How is 2-Acetyltetrahydropyridine synthesized in a laboratory setting?

A15: Several methods have been developed for the synthesis of ATHP, often starting from readily available compounds like pipecolinic acid. [] These syntheses can involve multiple steps and provide insights into potential formation pathways in food.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。